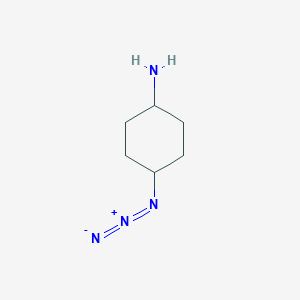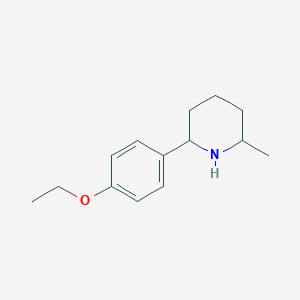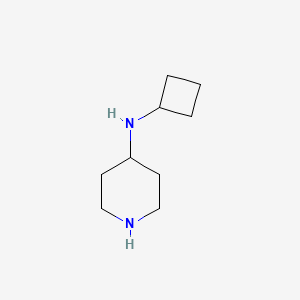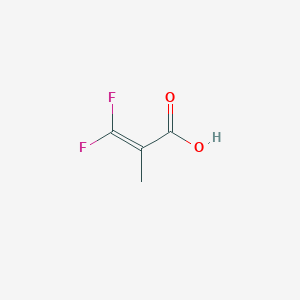
3,3-Difluoro-2-methylprop-2-enoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has garnered significant interest due to its unique physical, chemical, and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-methylprop-2-enoic acid typically involves the fluorination of 2-methylprop-2-enoic acid. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperatures and pressures to ensure selective fluorination .
Industrial Production Methods
Industrial production methods for 3,3-Difluoro-2-methylprop-2-enoic acid are similar to laboratory synthesis but on a larger scale. These methods involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into fluorinated alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include fluorinated carboxylic acids, fluorinated alcohols, and substituted derivatives of 3,3-Difluoro-2-methylprop-2-enoic acid .
Scientific Research Applications
3,3-Difluoro-2-methylprop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty polymers and materials with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2-methylprop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to increased potency and selectivity. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and preventing catalysis .
Comparison with Similar Compounds
Similar Compounds
Methacrylic acid: A non-fluorinated analog with similar structural features but different reactivity and properties.
2,2-Difluoroacrylic acid: Another fluorinated analog with different substitution patterns and reactivity.
Trifluoroacetic acid: A highly fluorinated compound with distinct chemical properties.
Uniqueness
3,3-Difluoro-2-methylprop-2-enoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 3-position enhances its stability and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C4H4F2O2 |
|---|---|
Molecular Weight |
122.07 g/mol |
IUPAC Name |
3,3-difluoro-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H4F2O2/c1-2(3(5)6)4(7)8/h1H3,(H,7,8) |
InChI Key |
LYFOSNDRAFBHET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


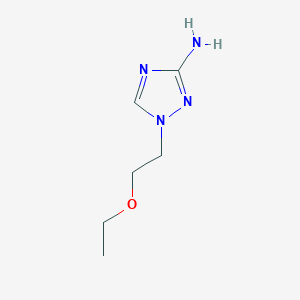
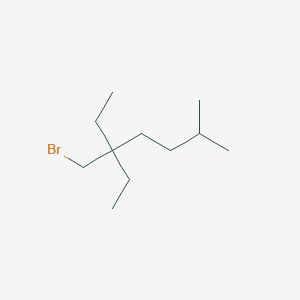
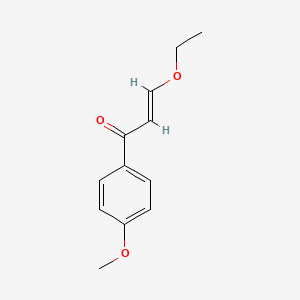
![1-Ethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B13525884.png)
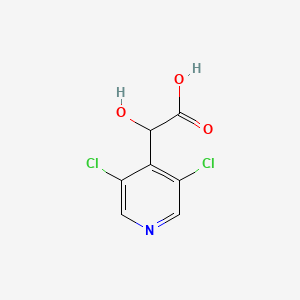
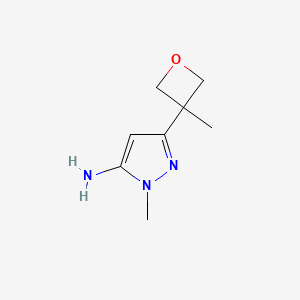
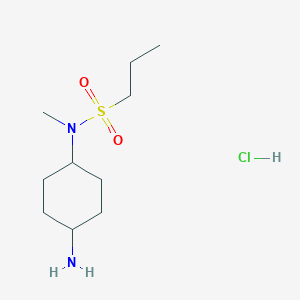
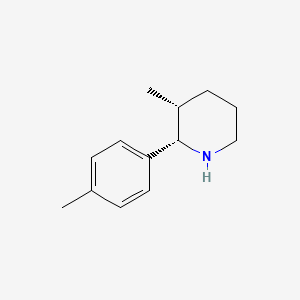
![rac-(1R,2R,3S,4S,5R,6R)-5-amino-6-phenylbicyclo[2.2.1]heptane-2,3-diol hydrochloride](/img/structure/B13525913.png)
![Tricyclo[3.2.1.0,2,7]octan-3-one](/img/structure/B13525921.png)

